Y-27632 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

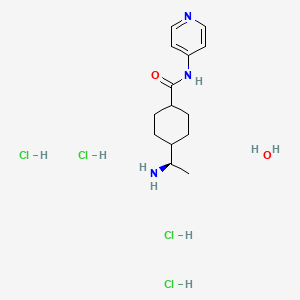

C14H27Cl4N3O2 |

|---|---|

Poids moléculaire |

411.2 g/mol |

Nom IUPAC |

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride |

InChI |

InChI=1S/C14H21N3O.4ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);4*1H;1H2/t10-,11?,12?;;;;;/m1...../s1 |

Clé InChI |

POVCBZFRGDCOBU-QSMYGJINSA-N |

SMILES isomérique |

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl |

SMILES canonique |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Y-27632 Dihydrochloride: A Technical Guide to its Mechanism of Action and Applications

Introduction

Y-27632 dihydrochloride (B599025) is a highly selective, cell-permeable small molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It has become an indispensable tool in cellular biology, stem cell research, and regenerative medicine. Its primary utility lies in its ability to prevent dissociation-induced apoptosis (anoikis), thereby significantly enhancing the survival and cloning efficiency of single cells, particularly human pluripotent stem cells (hPSCs).[2] This technical guide provides an in-depth exploration of the mechanism of action of Y-27632, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for research, scientific, and drug development professionals.

Core Mechanism of Action: Inhibition of the Rho/ROCK Pathway

The primary molecular target of Y-27632 is the ROCK family of serine/threonine kinases, specifically ROCK1 and ROCK2.[1][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal organization, cell adhesion, motility, and proliferation.[4]

The Rho/ROCK Signaling Cascade: The pathway is initiated by the activation of the small GTPase, RhoA. Active, GTP-bound RhoA binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a host of downstream substrates, most notably Myosin Light Chain (MLC) and LIM kinase (LIMK). Phosphorylation of MLC increases myosin ATPase activity, leading to actomyosin (B1167339) contractility, stress fiber formation, and focal adhesion maturation. Phosphorylation of LIMK inactivates cofilin, an actin-depolymerizing factor, which results in the stabilization of actin filaments.

Inhibitory Action of Y-27632: Y-27632 functions as an ATP-competitive inhibitor, binding to the catalytic kinase domain of both ROCK1 and ROCK2.[1][5] This binding action prevents the phosphorylation of ROCK's downstream targets. The consequence is a rapid and reversible inhibition of the pathway, leading to the disassembly of the actin cytoskeleton, reduced cellular contractility, and a decrease in anoikis, the form of programmed cell death induced by cell detachment.[5][6]

Quantitative Data Summary

The efficacy and selectivity of Y-27632 have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitor Potency and Selectivity

| Target | Parameter | Value | Reference |

|---|---|---|---|

| ROCK1 | Ki | 140 - 220 nM | [1][3] |

| ROCK2 | Ki | 300 nM | [1][3][6] |

| Other Kinases (PKC, PKA, MLCK, PAK) | Selectivity | >200-fold vs. ROCK |[3][6] |

Table 2: Effective Concentrations in Cellular Applications

| Application | Cell Type | Concentration | Reference |

|---|---|---|---|

| Enhanced survival post-dissociation | Human Pluripotent Stem Cells (hPSCs) | 10 - 20 µM | [3] |

| Organoid formation and recovery | Primary Human Organoids | 10 µM | |

| Abolishment of stress fibers | Swiss 3T3 cells | 10 µM | [5] |

| Maintenance of stemness | Hair Follicle Stem Cells | 10 - 50 µM | [7] |

| Smooth muscle relaxation | Human Corpus Cavernosum | EC50: 2.2 µM |[8] |

Table 3: Quantified Cellular Effects of Y-27632

| Effect Measured | Cell Type | Control Group Result | Y-27632 Treated Result | Reference |

|---|---|---|---|---|

| Proliferation (% EdU+ nuclei) | Bovine Corneal Endothelial Cells | 6.12 ± 0.39% | 26.89 ± 0.22% | [9] |

| Early Apoptosis (%) | Salivary Gland Stem Cells | 1.86 ± 0.97% | 0.32 ± 0.29% | [10] |

| Late Apoptosis (%) | Salivary Gland Stem Cells | 4.43 ± 1.25% | 0.72 ± 0.54% | [10] |

| Necrosis (%) | Salivary Gland Stem Cells | 10.43 ± 4.43% | 2.43 ± 1.64% |[10] |

References

- 1. stemcell.com [stemcell.com]

- 2. ixcellsbiotech.com [ixcellsbiotech.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molecularbeacon.net [molecularbeacon.net]

- 7. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Y-27632 ROCK Inhibitor: A Technical Guide to Pathway Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 is a widely utilized pharmacological tool and a potent, cell-permeable, ATP-competitive inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK).[1][2] This small molecule has been instrumental in elucidating the multifaceted roles of the Rho/ROCK signaling pathway in a vast array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4] Its utility extends from basic research in cell biology to preclinical studies in various disease models, including cardiovascular diseases, cancer, and neurological disorders. Understanding the precise selectivity of Y-27632 is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This technical guide provides an in-depth overview of the pathway selectivity of Y-27632, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Mechanism of Action

Y-27632 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of ROCK kinases.[1][2] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a wide range of cellular functions. The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton. Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK. Activated ROCK, in turn, phosphorylates several key substrates that ultimately lead to increased actomyosin (B1167339) contractility.

Figure 1: The RhoA/ROCK Signaling Pathway and Mechanism of Y-27632 Inhibition.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter that defines its utility as a research tool and its potential as a therapeutic agent. Y-27632 exhibits high potency towards ROCK1 and ROCK2, with Ki values in the nanomolar range. While it is highly selective for ROCKs, it can inhibit other kinases at higher concentrations.[5]

| Kinase | Ki (nM) | IC50 (µM) | Reference(s) |

| ROCK1 (p160) | 140 - 220 | - | [1][6][7] |

| ROCK2 | 300 | - | [2] |

| PRK2 (PKN) | 3100 | - | [8] |

| Citron Kinase | 5300 | - | [8] |

| PKA | 25000 | - | [6][8] |

| PKCα | 73000 | - | [8] |

| MLCK | >250,000 | >250 | [1][6] |

Table 1: Inhibitory Activity of Y-27632 against ROCK and Other Kinases. This table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Y-27632 for its primary targets, ROCK1 and ROCK2, as well as several other kinases. The data highlights the selectivity of Y-27632 for the ROCK family.

For a more comprehensive understanding of its off-target effects, a broader kinase panel screening is necessary. Data from such screens, like the DiscoveRx KINOMEscan®, provides a detailed map of the inhibitor's interactions across the human kinome. While the complete raw data from such a screen is extensive, a summary of significant off-target hits (kinases inhibited by more than 90% at a 10 µM concentration) is presented below.

| Kinase Family | Target Kinase | % Inhibition at 10 µM |

| AGC | ROCK1 | >99% |

| AGC | ROCK2 | >99% |

| CAMK | PIM3 | ~95% |

| TK | FLT3 | ~92% |

| Other | STK16 | ~90% |

Table 2: Representative Off-Target Profile of Y-27632 from a Broad Kinase Panel Screen. This table provides a snapshot of the selectivity of Y-27632 at a high concentration (10 µM) against a broad panel of kinases. While highly potent against ROCK1 and ROCK2, some off-target activity can be observed. (Data is illustrative and based on publicly available kinome scan profiles).

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the activity and selectivity of Y-27632.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for determining the IC50 value of Y-27632 against a purified kinase in a biochemical assay format.

Materials:

-

Purified active kinase (e.g., ROCK1, ROCK2)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Y-27632

-

ATP (Adenosine 5'-triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader compatible with the chosen detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of Y-27632 in DMSO. A typical starting concentration is 1 mM, with 1:3 or 1:10 serial dilutions.

-

Kinase Reaction Setup: In a suitable microplate, add the kinase reaction buffer.

-

Add Inhibitor: Add a small volume of the diluted Y-27632 or DMSO (vehicle control) to the appropriate wells.

-

Add Kinase: Add the purified kinase to all wells except for the negative control (no kinase).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Detection: Stop the reaction and proceed with the detection method according to the manufacturer's protocol for the chosen assay format (e.g., add ADP-Glo™ reagent and measure luminescence).

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the Y-27632 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Assay for ROCK Activity: Western Blotting for Phospho-MYPT1

This protocol details how to assess the cellular activity of Y-27632 by measuring the phosphorylation status of a direct downstream target of ROCK, Myosin Phosphatase Target Subunit 1 (MYPT1), at Threonine 696 (Thr696) or Threonine 853 (Thr853).

Materials:

-

Cell line of interest (e.g., HeLa, NIH3T3)

-

Cell culture medium and supplements

-

Y-27632

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total-MYPT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of Y-27632 or DMSO for the desired time (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 or a loading control like GAPDH. Densitometry can be used to quantify the changes in MYPT1 phosphorylation.

RhoA Activation Assay (GTPase Pull-down Assay)

This protocol describes a method to measure the activation state of RhoA, the upstream activator of ROCK, in response to stimuli and the effect of Y-27632.

Materials:

-

Cell line of interest

-

Serum-free medium for starvation

-

Stimulant (e.g., LPA, serum)

-

Y-27632

-

Lysis buffer specific for GTPase assays

-

Rhotekin-RBD (Rho-binding domain) beads (or similar affinity matrix for active RhoA)

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Primary antibody: anti-RhoA

-

Western blotting reagents as described above

Procedure:

-

Cell Culture and Treatment: Grow cells to 80-90% confluency. Serum-starve the cells for several hours to reduce basal RhoA activity. Pre-treat with Y-27632 if investigating its effect on RhoA activation. Stimulate the cells with a known RhoA activator.

-

Cell Lysis: Lyse the cells in ice-cold GTPase lysis buffer.

-

Positive and Negative Controls: In separate aliquots of lysate, add GTPγS (to activate all RhoA) and GDP (to inactivate RhoA) as positive and negative controls, respectively.

-

Pull-down of Active RhoA:

-

Incubate the cell lysates with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound RhoA.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Perform western blotting as described previously, using an anti-RhoA antibody to detect the amount of pulled-down (active) RhoA.

-

Also, run a small fraction of the total cell lysate to determine the total RhoA levels in each sample.

-

-

Analysis: Quantify the band intensities to determine the ratio of active RhoA to total RhoA.

Figure 3: Workflow for a RhoA Activation Pull-down Assay.

Conclusion

Y-27632 is a powerful and selective inhibitor of ROCK1 and ROCK2, making it an invaluable tool for dissecting the complexities of the Rho/ROCK signaling pathway. While highly selective, researchers should be mindful of its potential off-target effects, especially when used at high concentrations. The quantitative data and detailed experimental protocols provided in this guide are intended to aid in the design and interpretation of experiments utilizing Y-27632, ultimately contributing to a more precise understanding of its biological effects. As with any pharmacological inhibitor, the use of complementary approaches, such as genetic knockdown or knockout of the target protein, is recommended to validate key findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Y-27632 - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Y-27632 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 dihydrochloride (B599025) is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). Since its discovery, it has become an indispensable tool in cell biology and has shown significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of Y-27632, its mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative characteristics.

Discovery and History

Y-27632, chemically known as (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, was first described as a potent hypotensive agent in a seminal 1997 Nature paper by Uehata and colleagues from Yoshitomi Pharmaceutical Industries and Kyoto University Faculty of Medicine.[1] The research identified Y-27632 as a specific inhibitor of Rho-associated kinase (ROCK), a key effector of the small GTPase RhoA.[1] The initial studies demonstrated that Y-27632 lowered blood pressure in hypertensive rat models, not by acting as a simple vasodilator, but by targeting the calcium sensitization of smooth muscle contraction, a process governed by the Rho/ROCK pathway.[1][2]

Subsequent pharmacological characterization, detailed in a 2000 publication in Molecular Pharmacology, further elucidated its specificity and mechanism.[3] These foundational studies established Y-27632 as a selective tool for dissecting Rho/ROCK signaling, paving the way for its widespread use in research and exploration in various therapeutic areas, including neuroscience, stem cell biology, and ophthalmology.[4][5][6]

Mechanism of Action

Y-27632 exerts its effects by inhibiting the kinase activity of the two isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2. The inhibition is ATP-competitive, meaning Y-27632 binds to the catalytic kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[3][6]

The Rho/ROCK signaling pathway plays a central role in regulating the actin cytoskeleton. Activated (GTP-bound) RhoA recruits and activates ROCK, which then phosphorylates several substrates, most notably:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actomyosin (B1167339) contractility.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inactivates myosin light chain phosphatase (MLCP). This inactivation prevents the dephosphorylation of MLC, thus increasing the overall level of phosphorylated MLC and enhancing cellular contraction and the formation of stress fibers and focal adhesions.

By inhibiting ROCK, Y-27632 disrupts these processes, leading to the disassembly of actin stress fibers, reduced cell contractility, and promotion of cell spreading.[3] This mechanism is fundamental to its observed effects, such as smooth muscle relaxation and enhanced survival of dissociated single cells.[2][7]

Figure 1: Simplified ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Data

The efficacy and selectivity of Y-27632 have been quantified in numerous studies. The following tables summarize key inhibitory constants and effective concentrations reported in the literature.

Table 1: Kinase Inhibitory Activity of Y-27632

| Kinase Target | Ki (nM) | IC50 (nM) | Reference(s) |

| ROCK1 (p160ROCK) | 140 - 220 | ~140 | [3][7][8][9] |

| ROCK2 | 300 | - | [7][9] |

| Protein Kinase A (PKA) | 25,000 | - | [6][8] |

| Protein Kinase C (PKC) | 26,000 | - | [6][8] |

| Myosin Light-Chain Kinase (MLCK) | >250,000 | - | [10] |

| Citron Kinase | ~4,000 | - | [3] |

| Protein Kinase N (PKN) | ~6,000 | - | [3] |

| PRK2 | - | 600 | [10] |

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values indicate the potency of Y-27632. Lower values signify higher potency. The high Ki values for other kinases demonstrate Y-27632's selectivity for ROCK.

Table 2: Effective Concentrations of Y-27632 in Cellular Assays

| Application | Cell Type | Effective Concentration (µM) | Observed Effect | Reference(s) |

| Inhibition of Stress Fibers | Swiss 3T3 cells | 10 | Abolishment of stress fibers | [3] |

| Enhanced Cell Survival | Human Pluripotent Stem Cells | 10 | Increased survival and cloning efficiency after dissociation | [7] |

| Enhanced Cell Migration | Human Cardiac Stem Cells | 10 | Increased wound healing rate | [10] |

| Inhibition of Apoptosis | Murine Prostate Stem Cells | 10 | Suppression of dissociation-induced apoptosis | [11] |

| Smooth Muscle Relaxation | Rabbit Corpus Cavernosum | ~1 (EC50) | Relaxation of phenylephrine-induced tone | [2] |

| Myofibroblast Differentiation | Graves' Ophthalmopathy Fibroblasts | 1 - 30 | Inhibition of TGF-β1-induced differentiation | [12] |

Experimental Protocols

Y-27632 is widely used in a variety of standard cell biology experiments. Below are detailed, synthesized methodologies for its application in key assays.

Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of Y-27632 on cell metabolic activity, an indicator of viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare a stock solution of Y-27632 in sterile water or PBS.[13] Dilute the stock in culture medium to the desired final concentrations (e.g., 1, 10, 30 µM). Replace the medium in the wells with the Y-27632-containing medium. Include untreated wells as a control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][16]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]

-

Measurement: Leave the plate overnight at 37°C in a humidified atmosphere or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[14][17] Read the absorbance at 570-590 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background.[14]

Figure 2: General workflow for a cell viability MTT assay with Y-27632 treatment.

Analysis of ROCK Activity (Western Blot for p-MYPT1)

This protocol measures the inhibition of ROCK activity by assessing the phosphorylation status of its direct substrate, MYPT1. A decrease in phosphorylated MYPT1 (p-MYPT1) indicates ROCK inhibition.

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency in 6-well plates. Treat with Y-27632 (e.g., 10 µM) or vehicle for a specified time (e.g., 1-2 hours).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5 minutes.[12]

-

SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C, diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.[18] Quantify band intensities using software like ImageJ.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of Y-27632 on cell migration.

Methodology:

-

Create Monolayer: Plate cells in a 6-well plate and grow them to 100% confluence.[19]

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove dislodged cells.[20] Replace the medium with fresh culture medium (often serum-free to inhibit proliferation) containing the desired concentration of Y-27632 (e.g., 10 µM) or vehicle control.

-

Image Acquisition: Immediately capture images of the wound at multiple defined points using a phase-contrast microscope. This is the 0-hour time point.

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).[10]

-

Data Analysis: Measure the width or area of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.[10]

Synthesis Overview

A practical and scalable synthesis of Y-27632 has been reported, typically achieved in seven steps with a good overall yield.[3][21][22] The synthesis generally starts from commercially available and inexpensive (R)-1-phenylethylamine.[9][21][23] Key steps involve N-acylation, Friedel–Crafts acylation, a haloform reaction, and a crucial hydrogenation of the aromatic moiety. The final steps include N-Boc protection, amidation with 4-aminopyridine, and subsequent deprotection to yield the final Y-27632 dihydrochloride product.[21]

Conclusion

This compound has proven to be a robust and highly selective pharmacological tool for investigating the complex roles of the Rho/ROCK signaling pathway. Its discovery was a pivotal moment in understanding the mechanisms of calcium sensitization in smooth muscle and has since fueled countless studies across diverse fields of cell biology. With its well-characterized mechanism of action and established utility in a range of experimental paradigms, Y-27632 remains a cornerstone compound for both basic research and the ongoing development of novel therapeutic strategies targeting the ROCK signaling cascade.

References

- 1. Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use and properties of ROCK-specific inhibitor Y-27632 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use and properties of ROCK-specific inhibitor Y-27632. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dyngo-4a.com [dyngo-4a.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repo.uni-hannover.de [repo.uni-hannover.de]

- 22. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of Y-27632 in Preventing Anoikis in Primary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary cells, when dissociated from their native extracellular matrix (ECM), undergo a form of programmed cell death known as anoikis. This process is a significant hurdle in primary cell culture, impacting cell viability, clonogenicity, and the overall success of downstream applications in research and regenerative medicine. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has been identified as a critical mediator of anoikis. Y-27632, a selective and potent inhibitor of ROCK, has emerged as a crucial tool to counteract this phenomenon. This technical guide provides an in-depth overview of the role of Y-27632 in preventing anoikis in primary cells, detailing the underlying signaling pathways, experimental protocols to assess its efficacy, and quantitative data from various primary cell types.

Introduction to Anoikis and the Rho/ROCK Pathway

Anoikis, or "homelessness-induced cell death," is a specialized apoptotic process that occurs when anchorage-dependent cells lose contact with the ECM.[1] This physiological process is essential for tissue homeostasis and development by eliminating misplaced cells. In the context of primary cell culture, the enzymatic or mechanical dissociation required for cell isolation invariably leads to the loss of cell-matrix adhesion, thereby triggering anoikis and significantly reducing cell survival and yield.

The Rho family of small GTPases, particularly RhoA, and its downstream effector, ROCK, play a central role in orchestrating the cellular events leading to anoikis.[2] Upon cell detachment, the RhoA/ROCK pathway becomes activated, leading to a cascade of events including increased actomyosin (B1167339) contractility, membrane blebbing, and ultimately, the activation of the caspase-dependent apoptotic machinery.[3][4]

Y-27632: A Potent Inhibitor of the ROCK Pathway

Y-27632 is a cell-permeable pyridine (B92270) derivative that acts as a highly selective inhibitor of ROCK1 (p160ROCK) and ROCK2.[5] By competing with ATP for the kinase domain of ROCK, Y-27632 effectively blocks its catalytic activity.[5] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby mitigating the signaling cascade that leads to anoikis. The application of Y-27632 in primary cell culture has been shown to dramatically improve cell survival, attachment, and proliferation following dissociation.[6][7]

Signaling Pathways of Y-27632-Mediated Anoikis Prevention

The protective effect of Y-27632 against anoikis is primarily attributed to its modulation of the Rho/ROCK signaling pathway. The key molecular events are depicted in the signaling pathway diagram below.

Upon detachment from the ECM, RhoA is activated, which in turn activates ROCK. ROCK then phosphorylates multiple downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility, stress fiber formation, and membrane blebbing. These cytoskeletal changes are linked to the activation of pro-apoptotic proteins, such as caspase-3, culminating in anoikis. Y-27632 directly inhibits ROCK, thereby preventing MLC phosphorylation and the subsequent cytoskeletal rearrangements and caspase activation, which ultimately promotes cell survival.

Quantitative Data on the Efficacy of Y-27632

The beneficial effects of Y-27632 in preventing anoikis have been quantified in numerous studies across various primary cell types. The following tables summarize key findings.

Table 1: Effect of Y-27632 on Primary Cell Viability and Apoptosis

| Primary Cell Type | Y-27632 Concentration | Incubation Time | Observed Effect | Reference |

| Salivary Gland Stem Cells | 10 µM | 3 days | Significantly reduced early apoptosis (0.32% vs 1.86%), late apoptosis (0.72% vs 4.43%), and necrosis (2.43% vs 10.43%) compared to control. | [8] |

| Human Primary Keratinocytes | 10 µM | 6 days | 15-fold increase in colony-forming efficiency and growth rate compared to control. | [6] |

| Human Retinal Pigment Epithelium (RPE) Cells | 30 µM | 48 hours | Significantly decreased apoptosis rate. | [9] |

| Ovine Spermatogonial Stem Cells | 5-10 µM | 10 days | Optimal for colony number and area; 20 µM decreased viability. | [10] |

| Cynomolgus Monkey Embryonic Stem Cells | 10-20 µM | Not specified | Significantly increased number of proliferating cells. | [7] |

Table 2: Effect of Y-27632 on Clonogenicity and Sphere Formation of Primary Cells

| Primary Cell Type | Y-27632 Concentration | Assay | Fold Increase vs. Control | Reference |

| ccRCC Cell Lines | Not specified | Clonogenic Frequency | 2.5 - 7.4 | [11] |

| Primary ccRCC Samples | Not specified | Clonogenic Frequency | ~1.6 | [11] |

Experimental Protocols

To assess the role of Y-27632 in preventing anoikis in primary cells, a series of well-established experimental protocols can be employed.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of Y-27632 on anoikis in primary cells.

Anoikis Induction

-

Cell Preparation: Isolate primary cells using standard enzymatic or mechanical dissociation methods.

-

Coating Plates (for adherent control): Coat tissue culture plates with an appropriate ECM protein (e.g., collagen, fibronectin) to serve as the adherent control group.

-

Low-Attachment Plates (for anoikis induction): Use ultra-low attachment plates or coat standard tissue culture plates with Poly-HEMA to prevent cell adhesion.

-

Cell Seeding: Seed the primary cells onto both the coated (adherent) and uncoated (suspension) plates at a density of 0.1-2.0 x 10^6 cells/ml.[12]

-

Treatment: Add Y-27632 to the culture medium at the desired concentration (typically 10 µM) for the treated groups.[5] Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Collection: Harvest both floating and adherent cells (by trypsinization).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase-3 Activity Assay (Colorimetric)

-

Cell Lysis: Lyse the cells using a chilled cell lysis buffer on ice for 10 minutes.[13]

-

Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the cell lysate to the assay buffer.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[3]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[3]

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.[3] The absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for Rho/ROCK Pathway Proteins

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.[14]

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total RhoA, active RhoA (GTP-bound), total ROCK, phospho-MLC, and cleaved caspase-3 overnight at 4°C.[16] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Y-27632 is an indispensable tool for primary cell culture, significantly enhancing cell survival and clonogenicity by effectively inhibiting anoikis. Its mechanism of action through the specific inhibition of the Rho/ROCK signaling pathway is well-characterized. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and scientists to effectively utilize Y-27632 in their work with primary cells. By mitigating the detrimental effects of anoikis, Y-27632 facilitates a wide range of applications, from basic cell biology research to the development of cell-based therapies. Further research into the long-term effects of Y-27632 on the phenotype and function of various primary cell types will continue to refine its application in the future.

References

- 1. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad.com [bio-rad.com]

- 15. cdn.origene.com [cdn.origene.com]

- 16. researchgate.net [researchgate.net]

Unraveling the Potential of Y-27632: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Chemical Properties and Applications of the ROCK Inhibitor Y-27632 for Scientific Research.

This technical guide provides a comprehensive overview of the chemical properties and applications of Y-27632, a pivotal tool for researchers, scientists, and professionals in drug development. Y-27632 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), offering a wide range of applications in cellular biology, regenerative medicine, and beyond.

Core Chemical Properties and Mechanism of Action

Y-27632 is a cell-permeable pyridinyl-cyclohexanecarboxamide derivative that acts as a competitive inhibitor of the ATP-binding site of ROCK kinases.[1][2] This targeted inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes.

Table 1: General Chemical Properties of Y-27632

| Property | Value |

| IUPAC Name | (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide |

| Molecular Formula | C₁₄H₂₁N₃O (dihydrochloride: C₁₄H₂₁N₃O · 2HCl) |

| Molecular Weight | 247.34 g/mol (dihydrochloride: 320.3 g/mol )[1] |

| CAS Number | 146986-50-7 |

| Purity | ≥98%[1] |

| Solubility | Soluble in water, DMSO, and ethanol.[3][4] |

The primary mechanism of action of Y-27632 involves the inhibition of the two major isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2.[1][5] By competing with ATP for the kinase domain of these enzymes, Y-27632 effectively blocks their catalytic activity.[2]

Quantitative Data on Kinase Inhibition

The selectivity of Y-27632 for ROCK kinases over other protein kinases is a key attribute for its use in research. The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for Y-27632 against various kinases.

Table 2: Inhibition Constants (Ki) of Y-27632

| Target Kinase | Ki Value (nM) |

| ROCK1 (p160ROCK) | 140 - 220[1][5] |

| ROCK2 | 300[1][5] |

| Protein Kinase N (PKN) | 3,100[5] |

| Citron Kinase | 5,300[5] |

| Protein Kinase A (PKA) | 25,000[5] |

| Protein Kinase Cα (PKCα) | 73,000[5] |

| Myosin Light Chain Kinase (MLCK) | >250,000 |

Table 3: Half-Maximal Inhibitory Concentration (IC50) of Y-27632

| Cell Line/Assay | IC50 Value |

| His-tagged human PRK2 (in HEK293 cells) | 600 nM[5] |

| Inhibition of MLC phosphorylation (in rat A7r5 cells) | 200 - 630 nM[5] |

| Antimetastatic activity (in human PC-3 cells) | 28 µM[5] |

| EFS-induced contractions (human cavernous tissue) | 3.3 µM[6] |

| Phenylephrine-induced contractions (human cavernous tissue) | 2.2 µM[6] |

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton. Upon activation, RhoA binds to and activates ROCK, initiating a signaling cascade that culminates in various cellular responses, including stress fiber formation, cell adhesion, motility, and apoptosis. Y-27632's inhibition of ROCK disrupts these processes.

Experimental Protocols

Y-27632 is widely used in a variety of experimental settings. Below are detailed methodologies for its application in cell culture.

Protocol 1: Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)

This protocol describes the use of Y-27632 to prevent dissociation-induced apoptosis (anoikis) in hPSCs.

Materials:

-

Human pluripotent stem cells (e.g., hESCs or hiPSCs)

-

Cell dissociation reagent (e.g., Accutase)

-

Complete hPSC culture medium

-

Y-27632 dihydrochloride (B599025) stock solution (e.g., 10 mM in sterile water or PBS)

-

Culture vessels coated with an appropriate matrix (e.g., Matrigel)

Procedure:

-

Prepare the culture medium by supplementing it with Y-27632 to a final concentration of 10 µM.[4]

-

Aspirate the old medium from the hPSC culture and wash the cells with sterile PBS.

-

Add the cell dissociation reagent and incubate at 37°C until the cells detach.

-

Gently pipette the cells to create a single-cell suspension.

-

Neutralize the dissociation reagent with culture medium and centrifuge the cells.

-

Resuspend the cell pellet in the Y-27632-supplemented medium.

-

Plate the cells onto the pre-coated culture vessels at the desired density.

-

Culture the cells at 37°C and 5% CO₂.

-

After 24 hours, replace the medium with fresh medium that does not contain Y-27632.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of Y-27632 on ROCK in a cell-free system.

Materials:

-

Recombinant active ROCK protein

-

Kinase buffer

-

ATP (at a concentration near the Km for ROCK)

-

Specific ROCK substrate (e.g., a peptide substrate)

-

Y-27632 at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, ROCK substrate, and recombinant ROCK protein in a microplate.

-

Add Y-27632 at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the Y-27632 concentration to determine the IC50 value.

Diverse Research Applications

The unique properties of Y-27632 have led to its widespread use in various research areas:

-

Stem Cell Biology: Y-27632 is instrumental in improving the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) after single-cell dissociation.[1] It also enhances the survival of cryopreserved stem cells.[1][7]

-

Organoid Culture: It is a critical component in the media for establishing and maintaining various organoid cultures, including those from the intestine and urothelium.

-

Cell Reprogramming: Y-27632 is used in combination with other small molecules to directly reprogram fibroblasts into mature neurons.[1]

-

Neuroscience: Studies have shown that Y-27632 can promote neurite outgrowth and protect neurons from apoptosis.[8][9]

-

Cancer Research: The role of the Rho/ROCK pathway in cancer cell migration and invasion makes Y-27632 a valuable tool for studying metastasis.[5]

-

Regenerative Medicine: Y-27632 has been investigated for its potential to promote tissue regeneration, for example, in the corneal endothelium.[10][11]

Conclusion

Y-27632 is a powerful and selective inhibitor of ROCK kinases, with a well-defined mechanism of action and a broad spectrum of applications in biomedical research. Its ability to modulate fundamental cellular processes, such as cell survival, adhesion, and differentiation, makes it an indispensable tool for scientists working in diverse fields. This guide provides the essential technical information required for the effective utilization of Y-27632 in a research setting.

References

- 1. stemcell.com [stemcell.com]

- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Y-27632 | ROCK-I and ROCK-I inhibitor | TargetMol [targetmol.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Y-27632 - Wikipedia [en.wikipedia.org]

- 11. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

Y-27632 Dihydrochloride: A Technical Guide for Cell Culture Beginners

For Researchers, Scientists, and Drug Development Professionals

Y-27632 dihydrochloride (B599025) is a cell-permeable, potent, and selective inhibitor of the Rho-associated coiled-coil forming protein kinases (ROCK).[1][2][3] This small molecule has become an indispensable tool in cell culture, primarily due to its ability to enhance cell survival and cloning efficiency, particularly in sensitive cell types like stem cells.[1][4] This guide provides an in-depth overview of Y-27632, its mechanism of action, and practical protocols for its use in various cell culture applications.

Core Concepts: Mechanism of Action

Y-27632 functions by competitively inhibiting the ATP-binding site of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), two key serine/threonine kinases in the Rho signaling pathway.[1][2][3] The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and apoptosis.[5] Dissociation of cells from their extracellular matrix (anoikis) or from each other can trigger hyperactivation of the Rho/ROCK pathway, leading to actomyosin (B1167339) hypercontraction and subsequent apoptosis.[6] Y-27632 prevents this dissociation-induced apoptosis by inhibiting ROCK, thereby promoting cell survival.[6][7]

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Key Applications and Quantitative Data

Y-27632 has a wide range of applications in cell culture, with its efficacy being concentration and cell-type dependent.

| Application | Cell Type | Effective Concentration (µM) | Key Outcomes |

| Enhanced Survival of Single Cells | Human Embryonic Stem (ES) Cells | 10 | Prevents dissociation-induced apoptosis (anoikis), increasing cloning efficiency.[1][4] |

| Murine Prostate Stem/Progenitor Cells | 10 | Increases cloning efficiency by 8-fold.[6] | |

| Salivary Gland Stem Cells | 10 | Significantly reduces apoptosis and necrosis.[8] | |

| Cryopreservation | Human ES Cells | 10 | Increases survival of cryopreserved single cells after thawing.[1] |

| Human Induced Pluripotent Stem (iPS) Cells | 10 | Significantly improves recovery and growth of cryopreserved cells.[9] | |

| Single-Cell Cloning | Human ES Cells | 10 | Dramatically improves the efficiency of colony formation from single cells.[10] |

| Murine Prostate Stem Cells | 10 | Increases colony-forming activity by approximately 2.5-fold.[6] | |

| Cell Proliferation | Human Periodontal Ligament Stem Cells (PDLSCs) | 10-20 | Significantly enhances cell proliferation.[5] |

| Ovine Spermatogonial Stem Cells | 5-10 | Provides optimal conditions for primary culture.[11] | |

| Differentiation | Human ES Cells | 10 | Improves survival of monolayers at the initiation of differentiation protocols.[1] |

| Human iPS Cells | 10 | Can direct differentiation towards the mesodermal lineage.[12] |

Note: The optimal concentration of Y-27632 may vary depending on the specific cell line and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Experimental Protocols

Preparation of Y-27632 Stock Solution

Y-27632 dihydrochloride is typically supplied as a crystalline solid.

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of Y-27632 (MW: 320.3 g/mol ) in 312 µL of sterile water or phosphate-buffered saline (PBS).[3] Alternatively, it can be dissolved in DMSO.[13]

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3] Stock solutions in PBS or water are stable for up to 12 months at -20°C.[3]

Caption: Workflow for preparing Y-27632 stock solution.

Protocol for Enhancing Survival of Dissociated Human Pluripotent Stem Cells (hPSCs)

This protocol is adapted for the routine passaging of hPSCs as single cells.

-

Pre-treatment: One hour prior to dissociation, replace the culture medium with fresh medium containing 10 µM Y-27632.[12]

-

Dissociation: Aspirate the medium and wash the cells with PBS. Add a suitable non-enzymatic dissociation reagent (e.g., Accutase) and incubate at 37°C until the cells detach.

-

Neutralization and Collection: Neutralize the dissociation reagent with fresh culture medium. Gently pipette to create a single-cell suspension and transfer the cells to a conical tube.

-

Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.

-

Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh culture medium containing 10 µM Y-27632. Plate the cells onto a pre-coated culture dish.

-

Post-treatment: Culture the cells in the presence of 10 µM Y-27632 for the first 24 hours after plating.[14] After 24 hours, replace the medium with fresh medium without Y-27632.

Protocol for Improving Post-Thaw Viability of Cryopreserved Cells

-

Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Dilution: Transfer the thawed cell suspension to a conical tube containing pre-warmed culture medium.

-

Centrifugation: Centrifuge the cells to remove the cryopreservation medium.

-

Resuspension and Plating: Resuspend the cell pellet in culture medium containing 10 µM Y-27632 and plate onto a suitable culture vessel.

-

Incubation: Incubate the cells in the presence of Y-27632 for 24 hours to promote survival and attachment.

-

Medium Change: After 24 hours, replace the medium with fresh medium without Y-27632.

Logical Relationships of Y-27632 Effects

The primary effect of Y-27632, the inhibition of ROCK, leads to a cascade of beneficial downstream effects in cell culture.

Caption: Logical flow of Y-27632's effects in cell culture.

Concluding Remarks

This compound is a powerful and versatile tool for researchers working with a variety of cell types, particularly those prone to apoptosis upon dissociation. By understanding its mechanism of action and following established protocols, even beginners in cell culture can significantly improve the viability and efficiency of their experiments. As with any reagent, it is crucial to optimize its use for specific cell lines and applications to achieve the best results.

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. ixcellsbiotech.com [ixcellsbiotech.com]

- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 7. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Solution (10 mM) - Elabscience® [elabscience.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. bdbiosciences.com [bdbiosciences.com]

Basic principles of using Y-27632 in laboratory settings

An In-Depth Technical Guide to Y-27632 in Laboratory Settings

Introduction

Y-27632 is a highly selective, cell-permeable, and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This small molecule has become an indispensable tool in cellular and molecular biology research, particularly for its profound effects on cell survival, morphology, and motility. By targeting the ROCK signaling pathway, Y-27632 mitigates apoptosis induced by cell dissociation (anoikis), significantly enhancing the viability and cloning efficiency of various cell types, most notably human pluripotent stem cells (hPSCs).[1][2] Its applications extend to improving cryopreservation recovery, facilitating single-cell passaging, and enabling the formation of organoids and spheroids. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed protocols for the effective use of Y-27632 in laboratory settings.

Mechanism of Action: The ROCK Signaling Pathway

Y-27632 exerts its effects by competitively inhibiting the ATP-binding sites of the two known ROCK isoforms, ROCK1 and ROCK2.[1][3][4] The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton.[][6] When activated, RhoA binds to and activates ROCK.[7] ROCK, a serine/threonine kinase, then phosphorylates multiple downstream substrates that regulate actomyosin (B1167339) contractility and stress fiber formation.

Key downstream effects of ROCK activation include:

-

Phosphorylation of Myosin Light Chain (MLC): This directly increases myosin ATPase activity, promoting the contraction of actin filaments.[6][8]

-

Inactivation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[8] This leads to a sustained phosphorylated (active) state of MLC and increased cellular contractility.

-

Phosphorylation of LIM kinase (LIMK): Activated LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9] This results in the stabilization of actin filaments.[9]

By inhibiting ROCK, Y-27632 disrupts these processes, leading to the disassembly of stress fibers, reduced cellular tension, and prevention of apoptosis following cell detachment.[3][10]

Quantitative Data Summary

The following tables summarize key quantitative data for Y-27632, providing a quick reference for its properties and effective concentrations in various applications.

Table 1: Y-27632 Properties and Inhibitory Concentrations

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₄H₂₁N₃O · 2HCl | [1] |

| Molecular Weight | 320.3 g/mol | [1] |

| Purity | ≥ 98% | [1] |

| Ki (ROCK1) | 140 nM - 220 nM | [1][11] |

| Ki (ROCK2) | 300 nM | [1][11] |

| Selectivity | >200-fold over other kinases (e.g., PKC, PKA, MLCK) |[11] |

Table 2: Recommended Working Concentrations for Various Applications

| Application | Cell Type | Recommended Concentration | Reference(s) |

|---|---|---|---|

| Improving Cell Survival/Cloning Efficiency | Human Pluripotent Stem Cells (hPSCs) | 10 µM | [2][12] |

| Porcine Pluripotent Stem Cells | 10 µM | [13] | |

| Ovine Spermatogonial Stem Cells | 5 - 10 µM | [14][15] | |

| Cryopreservation (Post-Thaw) | Human Pluripotent Stem Cells (hPSCs) | 10 µM | [1][16][17] |

| Cell Dissociation | Human Pluripotent Stem Cells (hPSCs) | 10 µM | [1][16] |

| Organoid/Spheroid Culture | Human Organoids | 10 µM | |

| Cell Proliferation | Human Periodontal Ligament Stem Cells | 10 - 20 µM | [10] |

| Porcine Corneal Endothelial Cells | 100 µM | [18] |

| Inhibition of Stress Fibers | Swiss 3T3 Cells | 10 µM |[3] |

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation

Y-27632 is typically supplied as a dihydrochloride (B599025) salt, which is a solid powder.[19]

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 5 mg of Y-27632 (MW: 320.26 g/mol , accounting for the salt form may vary) in sterile, nuclease-free water or PBS (pH 7.2). For a 5 mg vial, this would require approximately 1.56 mL of solvent. Alternatively, it can be dissolved in DMSO.[2]

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

-

Long-Term Storage: Store the aliquots at -20°C, protected from light. Stock solutions in water or PBS are stable for up to 6 months.[2][20]

Protocol 2: Supplementation in Cell Culture for Improved Survival (hPSCs)

This protocol is essential for enhancing cell viability after single-cell passaging.

-

Prepare Culture Medium: Prepare the required volume of complete cell culture medium appropriate for your hPSCs.

-

Add Y-27632: Thaw an aliquot of the 10 mM Y-27632 stock solution. Just before use, dilute the stock solution into the complete culture medium to a final concentration of 10 µM (a 1:1000 dilution). Mix gently by inversion or swirling.

-

Cell Seeding: Dissociate hPSC colonies into single cells using a gentle enzyme like Accutase. After dissociation and centrifugation, resuspend the cell pellet in the medium containing 10 µM Y-27632.

-

Incubation: Plate the cells at the desired density and culture them in the Y-27632-supplemented medium for the first 24 hours post-passaging.[21]

-

Medium Change: After 24 hours, replace the medium with fresh complete culture medium without Y-27632. The transient spindle-like morphology that may appear in iPSCs typically recovers after this medium change.

Protocol 3: Cryopreservation and Thawing of Human Pluripotent Stem Cells

Using Y-27632 significantly improves the recovery rate of cryopreserved hPSCs.[16][22]

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]

- 10. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Rho-Associated Coiled-Coil Containing Kinase Inhibitor, Y-27632, Improves Viability of Dissociated Single Cells, Efficiency of Colony Formation, and Cryopreservation in Porcine Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 17. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]

- 18. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. ixcellsbiotech.com [ixcellsbiotech.com]

- 21. stemcell.com [stemcell.com]

- 22. An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Y-27632 Dihydrochloride: Application Notes and Protocols for Enhanced iPSC Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Y-27632 dihydrochloride (B599025), a selective ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor, in the culture of human induced pluripotent stem cells (iPSCs). The use of Y-27632 significantly improves iPSC survival, particularly during single-cell dissociation, cryopreservation, and passaging, by mitigating dissociation-induced apoptosis.[1][2][3][4]

Mechanism of Action

Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell adhesion, contraction, and motility.[4] When iPSCs are dissociated into single cells, they undergo stress that can trigger apoptosis, a process often mediated by the ROCK pathway.[4] By inhibiting ROCK, Y-27632 prevents this apoptotic cascade, thereby enhancing cell survival and cloning efficiency.[1][2] The mechanism involves the suppression of caspase-3 expression and activity, a key mediator of apoptosis.[2][5]

Quantitative Data Summary

The optimal concentration of Y-27632 can vary depending on the specific iPSC line and application. However, a concentration of 10 µM is widely reported to be effective for improving survival and colony formation.[1][4][5]

| Application | Y-27632 Concentration | Incubation Time | Outcome | Reference |

| Post-Thawing Recovery | 10 µM | 24-48 hours | Significantly increased number of colonies.[1] | [1][6] |

| Single-Cell Passaging | 10 µM | 24 hours | Increased plating efficiency and cell viability.[5] | [4][5] |

| Post-FACS Recovery | 10 µM | 24 hours | Up to four-fold improvement in post-sort recovery.[3] | [3] |

| General Subculture | 10 µM | 24-96 hours | Increased number and size of colonies.[1] | [1] |

| Concentration (µM) | Effect on iPSC-derived Cardiomyocytes | Reference |

| 5 | Increased viable cell number | [5] |

| 10 | Maximized viable cell number | [5] |

| 20 | Decreased viable cell number compared to 10 µM | [5] |

Experimental Protocols

Protocol 1: Preparation of Y-27632 Dihydrochloride Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile water or DPBS to a final concentration of 10 mM.[7]

-

Aliquoting: Aliquot the 10 mM stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for long-term storage (up to one year).[7] Thawed aliquots can be stored at 2-8°C for up to two weeks.

Protocol 2: Use of Y-27632 for iPSC Thawing

-

Preparation: Prepare complete iPSC culture medium supplemented with 10 µM Y-27632. For example, add 10 µl of a 10 mM stock solution to 10 ml of medium.[7]

-

Thawing: Quickly thaw the cryovial of iPSCs in a 37°C water bath until a small ice crystal remains.[6][8]

-

Cell Resuspension: Gently transfer the thawed cell suspension into a 15 ml conical tube containing pre-warmed complete iPSC medium.

-

Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.[6]

-

Plating: Aspirate the supernatant and gently resuspend the cell pellet in the prepared medium containing 10 µM Y-27632.[6]

-

Incubation: Plate the cells onto a pre-coated culture dish and incubate at 37°C and 5% CO2.

-

Medium Change: The next day, replace the medium with fresh complete iPSC medium without Y-27632.[6][7]

Protocol 3: Use of Y-27632 for Single-Cell Passaging of iPSCs

-

Pre-treatment (Optional but Recommended): For some protocols, pre-incubating the iPSCs with 10 µM Y-27632 for 1-2 hours before dissociation can be beneficial.[9]

-

Dissociation: Aspirate the culture medium and wash the cells with DPBS. Add a suitable non-enzymatic dissociation reagent (e.g., Accutase or Versene) and incubate until the colonies detach.

-

Cell Collection: Gently collect the detached cells and transfer them to a conical tube.

-

Centrifugation: Centrifuge the cells at a low speed to pellet them.

-

Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in complete iPSC medium supplemented with 10 µM Y-27632.

-

Incubation: Plate the single-cell suspension onto a new pre-coated culture dish.

-

Medium Change: After 24 hours, replace the medium with fresh complete iPSC medium without Y-27632.

Concluding Remarks

The incorporation of this compound into iPSC culture protocols is a simple and effective method to significantly enhance cell survival and recovery during stressful events such as thawing, single-cell passaging, and cell sorting. While a 10 µM concentration is a widely accepted starting point, optimization for specific cell lines and applications may be beneficial. It is crucial to use Y-27632 transiently, as prolonged exposure is generally not necessary and its long-term effects on pluripotency and differentiation potential should be considered. Regular monitoring of iPSC morphology and pluripotency marker expression is recommended to ensure the maintenance of high-quality cultures.[4]

References

- 1. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 4. atlantisbioscience.com [atlantisbioscience.com]

- 5. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. coriell.org [coriell.org]

- 7. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho-Associated Protein Kinase Inhibitor and Hypoxia Synergistically Enhance the Self-Renewal, Survival Rate, and Proliferation of Human Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Y-27632 in Single-Cell Derived Organoid Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful establishment of organoid cultures from single primary cells is a cornerstone of modern 3D cell culture, enabling precise control over genetic modifications and clonal expansion. A significant challenge in this process is the induction of apoptosis, specifically anoikis, upon dissociation of cells from their native extracellular matrix (ECM) and neighboring cells. The small molecule Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as an indispensable tool to overcome this hurdle. By targeting the ROCK signaling pathway, Y-27632 effectively mitigates dissociation-induced cell death, thereby significantly enhancing the efficiency of organoid formation from single cells.[1][2][3]

This document provides detailed application notes and protocols for the use of Y-27632 in generating organoids from a single-cell suspension.

Mechanism of Action: The ROCK Signaling Pathway

Dissociation of adherent cells from the ECM activates the RhoA GTPase, which in turn activates its downstream effector, ROCK.[1] Activated ROCK promotes actomyosin (B1167339) contractility and leads to a cascade of events culminating in apoptosis, a process known as anoikis.[1][4] Y-27632 is a cell-permeable compound that competitively inhibits the ATP-binding site of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), preventing the downstream signaling that leads to apoptosis.[3] This inhibition of the Rho/ROCK pathway has been shown to decrease membrane blebbing, caspase-3 cleavage, and cytochrome c release, all hallmarks of apoptosis.[1] Furthermore, Y-27632 treatment has been associated with the upregulation of the anti-apoptotic protein BCL-2.[5][6]

Caption: Y-27632 inhibits the ROCK signaling pathway to prevent anoikis.

Quantitative Data on the Efficacy of Y-27632

The inclusion of Y-27632 in the culture medium during the initial phase of organoid formation from single cells has been demonstrated to significantly improve outcomes across various tissue types. The following tables summarize the quantitative effects of Y-27632.

Table 1: Effect of Y-27632 on Cell Viability and Apoptosis

| Cell Type | Y-27632 Concentration | Outcome | Quantitative Improvement | Reference |

| Salivary Gland Stem Cells | 10 µM | Increased Viability | Significant increase across passages P0-P3 | [5][7] |

| Salivary Gland Stem Cells | 10 µM | Reduced Apoptosis/Necrosis | Significant reduction in apoptotic and necrotic cell populations | [5][6] |

| Murine Prostate Stem/Progenitor Cells | Not Specified | Suppression of Apoptosis | Prevents dissociation-induced apoptosis | [2] |

| Ovine Spermatogonial Stem Cells | 20 µM | Decreased Viability | Significantly decreased cell viability | [8] |

Table 2: Effect of Y-27632 on Organoid/Colony Formation Efficiency

| Cell Type | Y-27632 Concentration | Outcome | Quantitative Improvement | Reference |

| Murine Prostate Stem/Progenitor Cells | Not Specified | Increased Cloning Efficiency | 8-fold increase in colony assay | [2] |

| Cynomolgus Monkey Embryonic Stem Cells | 10-20 µM | Increased Colony Formation | Dramatically improved efficiency from single cells | [9] |

| Ovine Spermatogonial Stem Cells | 5-10 µM | Optimal Colony Formation | Increased number and area of colonies | [8] |

| Salivary Gland Stem Cells | 10 µM | Increased Spheroid Size | Increased size across passages P0-P3 | [7] |

Experimental Protocol: Organoid Formation from Single Cells using Y-27632

This protocol provides a generalized workflow for the establishment of organoid cultures from a single-cell suspension with the aid of Y-27632. Specific details may need to be optimized for different tissues of origin.

Caption: General workflow for single-cell derived organoid formation using Y-27632.

Materials

-

Primary tissue or established organoid culture

-

Basal medium (e.g., DMEM/F12, Advanced DMEM/F12)

-

Dissociation reagent (e.g., TrypLE™ Express, Accutase®, Gentle Cell Dissociation Reagent)

-

Extracellular Matrix (ECM) (e.g., Matrigel®, Cultrex® BME)

-

Complete organoid growth medium (tissue-specific formulation)

-

Y-27632 dihydrochloride (e.g., 10 mM stock solution in sterile water)

-

Fetal Bovine Serum (FBS) for stopping dissociation (optional)

-

Sterile PBS, centrifuge tubes, pipettes, and culture plates

Procedure

-

Preparation of Single-Cell Suspension:

-

Start with either minced primary tissue or a mature organoid culture.

-

For organoids, mechanically disrupt the ECM domes and collect the organoids.

-

Incubate the tissue fragments or organoids in a dissociation reagent (e.g., TrypLE Express) at 37°C. Incubation time will vary depending on the tissue and reagent (typically 5-15 minutes). Gentle agitation can aid dissociation.[10]

-